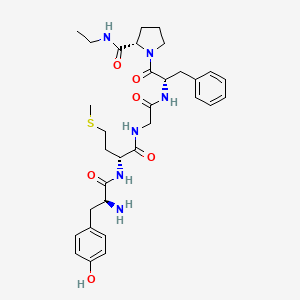
1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinanone ring with three hydroxyl groups and a phenyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one typically involves the reaction of phenylphosphonic dichloride with a suitable diol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the phosphinanone ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phosphinanone ring can be reduced to form phosphinanes.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenylphosphonic acid derivatives.
Reduction: Formation of phosphinane derivatives.
Substitution: Formation of substituted phenylphosphinanone derivatives.
Scientific Research Applications
1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological phosphorus metabolism.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in phosphorus metabolism, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic acid: Similar in structure but lacks the phosphinanone ring.
Phosphinanes: Similar in structure but lack the hydroxyl groups.
Phosphonic acids: Similar in structure but lack the phenyl group.
Uniqueness
1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one is unique due to the presence of both the phosphinanone ring and the phenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
64549-13-9 |
|---|---|
Molecular Formula |
C11H15O4P |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
1-hydroxy-1-oxo-2-phenyl-1λ5-phosphinane-2,6-diol |
InChI |
InChI=1S/C11H15O4P/c12-10-7-4-8-11(13,16(10,14)15)9-5-2-1-3-6-9/h1-3,5-6,10,12-13H,4,7-8H2,(H,14,15) |
InChI Key |
BZXNRFCBHUZSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(P(=O)(C(C1)(C2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
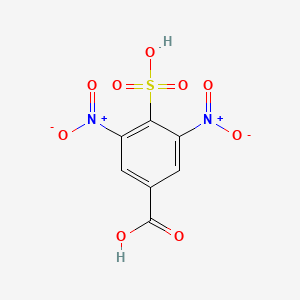
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)

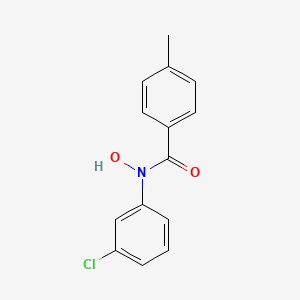
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
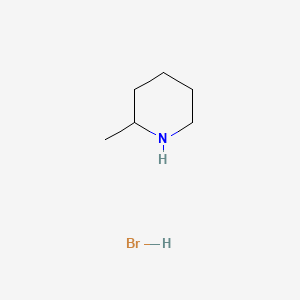
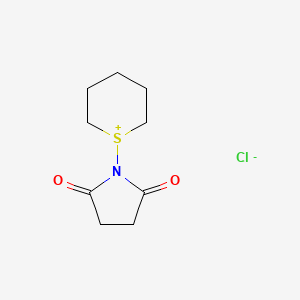
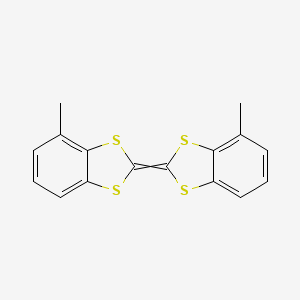
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
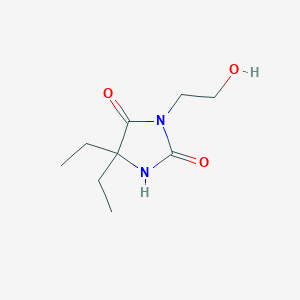
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
